molecular formula C11H18BrNS B13300004 [1-(5-Bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine

[1-(5-Bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine

Cat. No.: B13300004
M. Wt: 276.24 g/mol
InChI Key: QYIXTDJWYWYQCC-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)ethylamine is a secondary amine featuring a 5-bromo-substituted thiophene ring and a branched 3-methylbutan-2-yl group.

Properties

Molecular Formula

C11H18BrNS

Molecular Weight

276.24 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]-3-methylbutan-2-amine

InChI

InChI=1S/C11H18BrNS/c1-7(2)8(3)13-9(4)10-5-6-11(12)14-10/h5-9,13H,1-4H3

InChI Key

QYIXTDJWYWYQCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the bromination of thiophene followed by alkylation and amination reactions. The bromination of thiophene can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce a bromine atom at the 5-position. The resulting 5-bromothiophene is then subjected to alkylation with an appropriate alkyl halide, such as 1-bromo-2-methylpropane, in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Finally, the alkylated product undergoes amination with an amine, such as 3-methylbutan-2-amine, under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any functional groups present.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and water (H2O).

    Reduction: LiAlH4, NaBH4, ethanol (EtOH), and tetrahydrofuran (THF).

    Substitution: Ammonia (NH3), thiols (RSH), alkoxides (RO-), and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)ethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s bromine atom and thiophene ring can facilitate interactions with these targets, potentially disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Amines

a. Non-Brominated Analog: (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine
  • Structure : Lacks the 5-bromo substituent on the thiophene ring .
  • Molecular Formula : C₁₁H₁₉NS (vs. inferred C₁₁H₁₈BrNS for the brominated compound).
  • Molecular Weight : 197.34 g/mol (vs. ~276.24 g/mol for the brominated analog).
  • Solubility: Bromine increases molecular weight, likely reducing solubility in polar solvents compared to the non-brominated analog.
b. Thiophene vs. Benzene Core: 1-(4-Bromophenyl)ethylamine
  • Structure : Replaces thiophene with a 4-bromophenyl group .
  • Molecular Formula : C₁₃H₁₉BrN (vs. C₁₁H₁₈BrNS for the target compound).
  • Key Differences :
    • Aromatic System : Thiophene’s sulfur atom enhances electron richness compared to benzene, affecting π-π stacking and coordination chemistry.
    • Substitution Position : 5-Bromo on thiophene vs. 4-bromo on benzene alters steric and electronic environments.

Variation in Amine Substituents

a. Allyl-Substituted Amine: 1-(3-Bromophenyl)ethylamine
  • Structure : Features an allyl (2-methylprop-2-en-1-yl) group instead of 3-methylbutan-2-yl .
  • Key Differences: Reactivity: The allyl group’s double bond may participate in conjugation or addition reactions, unlike the saturated branched chain in the target compound.

Halogen Substitution Effects

a. Chlorine vs. Bromine: 1-(4-Chlorophenyl)ethyl(3-methylbutan-2-yl)amine
  • Structure : Substitutes bromine with chlorine on the phenyl ring .
  • Molecular Formula : C₁₃H₂₀ClN (vs. C₁₁H₁₈BrNS for the target compound).
  • Key Differences :
    • Electronegativity and Size : Chlorine (smaller, less polarizable) vs. bromine (larger, stronger electron-withdrawing effect).
    • Pharmacokinetics : Bromine’s higher lipophilicity may enhance membrane permeability compared to chlorine.

Comparative Data Table

Compound Name Core Structure Amine Substituent Halogen Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 5-Bromothiophen-2-yl 3-Methylbutan-2-yl Br C₁₁H₁₈BrNS ~276.24 Electron-withdrawing Br, branched amine
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine Thiophen-2-yl 3-Methylbutan-2-yl None C₁₁H₁₉NS 197.34 Less reactive, higher solubility
1-(4-Bromophenyl)ethylamine 4-Bromophenyl 3-Methylbutan-2-yl Br C₁₃H₁₉BrN 277.21 Benzene core, altered π-interactions
1-(3-Bromophenyl)ethylamine 3-Bromophenyl 2-Methylprop-2-en-1-yl Br C₁₂H₁₆BrN 252.17 Allyl group, increased reactivity
1-(4-Chlorophenyl)ethyl(3-methylbutan-2-yl)amine 4-Chlorophenyl 3-Methylbutan-2-yl Cl C₁₃H₂₀ClN 225.76 Smaller halogen, reduced lipophilicity

Biological Activity

1-(5-Bromothiophen-2-yl)ethylamine is a synthetic organic compound characterized by the presence of a bromothiophene moiety and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound may enhance its reactivity and interactions with biological targets.

The molecular formula of 1-(5-Bromothiophen-2-yl)ethylamine is C11H18BrNS, with a molecular weight of 276.24 g/mol. The compound's structure includes a bromine atom at the 5-position of the thiophene ring, which is significant for its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC11H18BrNS
Molecular Weight276.24 g/mol
IUPAC NameN-[1-(5-bromothiophen-2-yl)ethyl]-3-methylbutan-2-amine
InChIInChI=1S/C11H18BrNS/c1-7(2)8(3)13-9(4)10-5-6-11(12)14-10/h5-9,13H,1-4H3

Synthesis

The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves several steps:

  • Bromination of Thiophene : The thiophene ring is brominated to introduce a bromine atom at the 5-position.
  • Alkylation : The resulting 5-bromothiophene undergoes alkylation with 3-methylbutan-2-amine.
  • Amination : Finally, amination reactions are performed to yield the desired compound.

These synthetic routes allow researchers to modify and optimize the compound's structure for enhanced biological activity.

Biological Activity

Recent studies have explored the biological activities of 1-(5-Bromothiophen-2-yl)ethylamine, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has indicated that 1-(5-Bromothiophen-2-yl)ethylamine may possess anticancer activity. For instance, in cell line studies, it demonstrated cytotoxic effects against human cancer cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action is believed to involve disruption of cellular processes through interactions with specific molecular targets, such as enzymes or receptors involved in cell proliferation.

Case Studies

Several case studies have highlighted the biological activity of compounds structurally similar to 1-(5-Bromothiophen-2-yl)ethylamine:

  • Study on Antiproliferative Effects :
    • A study reported that related compounds exhibited significant antiproliferative effects in human tumor xenografts, with IC50 values ranging from 0.20 µM to 0.70 µM across various cancer cell lines .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds could inhibit critical signaling pathways involved in cancer cell survival, such as ERK and AKT pathways .

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